REACTION_CXSMILES
|
[CH:1]1([O:7]O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]=1>C1CCCCC1>[CH:1]12[O:7][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2.[CH:1]1([OH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
b4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction of the mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C12C(CCCC1)O2
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1([O:7]O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]=1>C1CCCCC1>[CH:1]12[O:7][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2.[CH:1]1([OH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
b4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction of the mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C12C(CCCC1)O2
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |